molecular formula C15H11NO3 B2353919 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 339008-47-8

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2353919
CAS No.: 339008-47-8
M. Wt: 253.257
InChI Key: KCCZPONYOUMPIS-ZROIWOOFSA-N
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Description

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol It is known for its unique structure, which includes a benzofuran ring fused with a benzene ring and an aniline derivative

Preparation Methods

The synthesis of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 2-hydroxyaniline with 2-benzofuran-1(3H)-one under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one can be compared with similar compounds such as:

Properties

IUPAC Name

3-[(2-hydroxyphenyl)iminomethyl]-2-benzofuran-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-13-8-4-3-7-12(13)16-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZWBQTMZAFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C3C=CC=CC3=C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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